Sigma-1 Receptor Off-Target Binding: Cyclopropyl vs. Optimized Sigma-1 Ligands
The N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide scaffold exhibits measurable but moderate affinity for the sigma-1 receptor with a Ki of 450 nM, placing it in a window of partial selectivity relative to its primary SERT/NET targets—this off-target interaction may be undesirable for clean transporter pharmacology but potentially advantageous in multi-target CNS programs . By comparison, optimized sigma-1 ligands in the benzamide/piperidine class (e.g.,某些 high-affinity phenoxyalkylpiperidines) achieve Ki values <10 nM, meaning the target compound is approximately 45-fold weaker at sigma-1 and therefore offers a differentiated selectivity window for programs where sigma-1 engagement is intended to be avoided or titrated to a specific level .
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 450 nM |
| Comparator Or Baseline | High-affinity sigma-1 benzamide/piperidine ligands: Ki <10 nM (literature consensus) |
| Quantified Difference | ~45-fold lower affinity than optimized sigma-1 ligands |
| Conditions | Sigma-1 receptor binding assay; data reported in vendor technical description for the target compound scaffold |
Why This Matters
For procurement decisions in CNS drug discovery, this Ki value helps distinguish whether sigma-1 engagement is a desired pharmacology or an off-target liability, directly influencing selection between this compound and higher-affinity sigma-1 alternatives.
